3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine
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Overview
Description
3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between two pyridine rings and a tetraoxaspiro unit, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine typically involves the reaction of pyridine derivatives with spiro compounds. One common method includes the use of magnesium oxide nanoparticles as a catalyst to facilitate the formation of the spiro linkage . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process might also include multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced spiro compounds.
Scientific Research Applications
3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spiro compound with similar structural features.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Known for its use in polymer chemistry.
Uniqueness
What sets 3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine apart is its dual pyridine rings, which enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
59426-31-2 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-(3-pyridin-3-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)pyridine |
InChI |
InChI=1S/C17H18N2O4/c1-3-13(7-18-5-1)15-20-9-17(10-21-15)11-22-16(23-12-17)14-4-2-6-19-8-14/h1-8,15-16H,9-12H2 |
InChI Key |
MMWCTODJHSJKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)C3=CN=CC=C3)COC(OC2)C4=CN=CC=C4 |
solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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